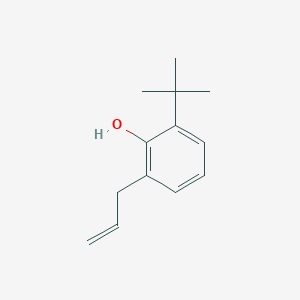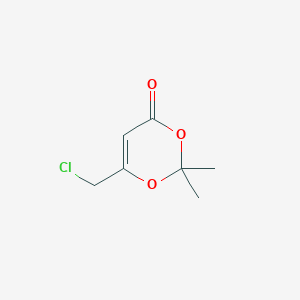![molecular formula C8H7N3O2 B8628662 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one](/img/structure/B8628662.png)
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one
描述
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one is a heterocyclic compound that belongs to the class of pyridopyrazines. This compound is characterized by a fused ring system containing both pyridine and pyrazine rings, with a methoxy group attached to the third position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or diester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyridopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the ring system, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyridopyrazine derivatives.
Substitution: Formation of substituted pyridopyrazine derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive molecules.
作用机制
The mechanism of action of 3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one involves its interaction with specific molecular targets. For instance, as an iNOS inhibitor, the compound binds to the active site of the enzyme, preventing the production of nitric oxide. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s structure allows it to fit snugly into the enzyme’s binding pocket, thereby exerting its inhibitory effect.
相似化合物的比较
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one can be compared with other similar compounds such as:
8-hydroxy-3-methoxy-5H-pyrido[2,1-c]pyrazin-5-one: Another pyridopyrazine derivative with similar structural features but differing in the position of the hydroxyl group.
9-hydroxy-3-methoxy-6H-pyrido[1,2-a]pyrazin-6-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-methoxy-5H-pyrido[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C8H7N3O2/c1-13-7-4-9-5-2-3-6(12)10-8(5)11-7/h2-4H,1H3,(H,10,11,12) |
InChI 键 |
NVJMMWZSLKXNPE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C2C=CC(=O)NC2=N1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














